N-(3-chlorophenyl)-2,3-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2,3-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-26-17-9-4-8-16(19(17)27-2)20(25)23(13-22-11-5-10-18(22)24)15-7-3-6-14(21)12-15/h3-4,6-9,12H,5,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIHRTOCIFWSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2,3-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Backbone: The initial step involves the acylation of 3-chloroaniline with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide intermediate.
Introduction of the Pyrrolidinone Moiety: The benzamide intermediate is then reacted with 2-oxopyrrolidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2,3-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-chlorophenyl)-2,3-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2,3-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2,3-dimethoxybenzamide: Lacks the pyrrolidinone moiety.
N-(3-chlorophenyl)-2,3-dimethoxy-N-methylbenzamide: Contains a methyl group instead of the pyrrolidinone moiety.
Uniqueness
N-(3-chlorophenyl)-2,3-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to the presence of the pyrrolidinone moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(3-chlorophenyl)-2,3-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic organic compound that has drawn interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a chlorophenyl group, dimethoxy substituents, and a pyrrolidinone moiety. The IUPAC name for this compound is this compound. Its molecular formula is with a molecular weight of approximately 363.84 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
- Receptor Modulation: It may bind to specific receptors, influencing signaling pathways that regulate various physiological responses.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, studies on related compounds have shown that they can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The exact anticancer mechanism of this compound remains to be fully elucidated but may involve modulation of key signaling pathways such as the MAPK/ERK pathway.
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of compounds similar to this compound. These models analyze the relationship between chemical structure and biological activity, providing insights into how structural modifications can enhance or diminish efficacy.
| Descriptor | Value | Significance |
|---|---|---|
| LogP | 4.5 | Indicates lipophilicity; affects membrane permeability |
| Molecular Weight | 363.84 g/mol | Influences absorption and distribution |
| Hydrogen Bond Donors | 2 | Affects solubility and interaction with biological targets |
| Hydrogen Bond Acceptors | 4 | Important for binding interactions |
Case Studies
-
Anticancer Efficacy in Cell Lines:
- A study evaluated the effects of similar compounds on various cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated a dose-dependent inhibition of cell proliferation.
- The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
-
Enzyme Inhibition Studies:
- Another study focused on the inhibition of specific kinases associated with cancer progression. The compound demonstrated significant inhibitory activity against these kinases, suggesting potential therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-2,3-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step protocols. First, the benzamide core is formed via condensation of 2,3-dimethoxybenzoic acid derivatives with 3-chloroaniline under dehydrating agents like DCC (dicyclohexylcarbodiimide). Subsequent alkylation introduces the 2-oxopyrrolidin-1-ylmethyl group using reagents such as paraformaldehyde and pyrrolidin-2-one. Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitutions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical for ≥95% purity. Reaction yields (~60-75%) depend on temperature control (reflux at 80-100°C) and stoichiometric ratios .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions, integration ratios, and amide bond formation.
- X-ray crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves absolute configuration and dihedral angles (e.g., benzamide vs. chlorophenyl planes). Refinement using SHELXL (full-matrix least-squares on ) ensures accuracy, with R-factors <0.05 .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion).
Q. What biological targets are hypothesized for this compound?
- Methodological Answer : Structural analogs (e.g., benzamide-pyrrolidinone hybrids) suggest interactions with apoptosis regulators (Bcl-2 family proteins) and kinase enzymes. Initial screening involves:
- In vitro assays : Fluorescence polarization for protein binding affinity (IC₅₀ values).
- Cell-based studies : Apoptosis markers (caspase-3/7 activation) in cancer cell lines (e.g., HeLa, MCF-7). Target validation requires siRNA knockdown or competitive binding assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational docking models?
- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. To reconcile:
Re-refine crystallographic data : Use SHELXL with anisotropic displacement parameters and hydrogen-bond constraints (N–H···O distances ~2.8–3.0 Å) .
Molecular Dynamics (MD) simulations : Apply AMBER or CHARMM force fields to model ligand flexibility in solution (10–100 ns trajectories).
Density Functional Theory (DFT) : Compare calculated vs. experimental torsion angles (e.g., benzamide-pyrrolidinone dihedral angles) to assess conformational stability .
Q. What experimental design considerations are critical for evaluating structure-activity relationships (SAR)?
- Methodological Answer :
- Analog synthesis : Systematically vary substituents (e.g., replace 3-chlorophenyl with 4-fluoro or methoxy groups).
- Bioactivity profiling : Use dose-response curves (pIC₅₀) across ≥3 replicates to assess potency variations.
- Statistical analysis : Apply multivariate regression (e.g., CoMFA, CoMSIA) to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters with activity .
Q. How can kinetic studies elucidate the mechanism of target inhibition?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure association () and dissociation () rates for protein-ligand interactions.
- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For time-dependent inhibition, pre-incubate compound with enzyme (30–60 min) before adding substrate.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bond-driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
